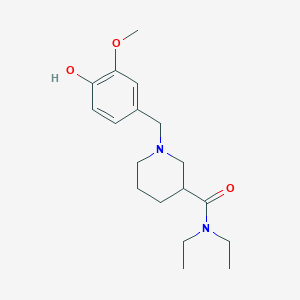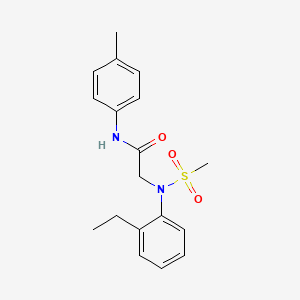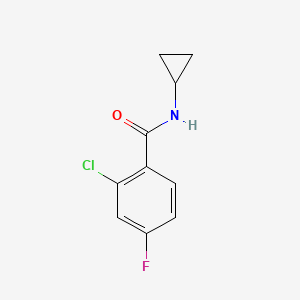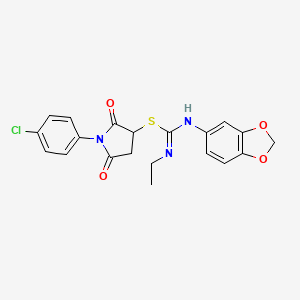![molecular formula C18H21BrN4O2 B4998720 4,4'-[2-(4-bromophenyl)-4,6-pyrimidinediyl]dimorpholine](/img/structure/B4998720.png)
4,4'-[2-(4-bromophenyl)-4,6-pyrimidinediyl]dimorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-[2-(4-bromophenyl)-4,6-pyrimidinediyl]dimorpholine, commonly known as BBP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBP is a heterocyclic compound that contains a pyrimidine ring and a morpholine ring. It is a white, crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of BBP is not fully understood. However, it has been suggested that BBP exerts its biological activity by binding to specific receptors or enzymes in cells, altering their function and leading to various physiological effects.
Biochemical and Physiological Effects:
BBP has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. BBP has also been shown to modulate the activity of various enzymes, including protein kinases and proteases.
Avantages Et Limitations Des Expériences En Laboratoire
BBP has several advantages for use in lab experiments, including its high yield and purity, ease of synthesis, and low toxicity. However, BBP also has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Orientations Futures
There are several future directions for research on BBP. One area of interest is the development of novel materials based on BBP for use in electronic devices. Another area of interest is the further investigation of the mechanism of action of BBP and its potential as a therapeutic agent for various diseases. Additionally, the development of more efficient and sustainable methods for the synthesis of BBP is an area of ongoing research.
Méthodes De Synthèse
BBP can be synthesized using various methods, including the reaction of 4,4'-dibromo-2,2'-dipyridyl with morpholine and 2,4,6-trichloropyrimidine. Another method involves the reaction of 4-bromobenzaldehyde with morpholine and 2,4,6-trichloropyrimidine. Both methods produce BBP with high yield and purity.
Applications De Recherche Scientifique
BBP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, BBP has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, BBP has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, BBP has been used as a hole-transporting material in organic light-emitting diodes.
Propriétés
IUPAC Name |
4-[2-(4-bromophenyl)-6-morpholin-4-ylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2/c19-15-3-1-14(2-4-15)18-20-16(22-5-9-24-10-6-22)13-17(21-18)23-7-11-25-12-8-23/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZCQSFZIISZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4998649.png)
![3-[(2,4-dichlorophenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4998655.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4998657.png)

![1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4998660.png)
![1-(2,4-dichlorophenyl)-3-[(2-ethyl-6-methylphenyl)amino]-2-propen-1-one](/img/structure/B4998665.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4998681.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide](/img/structure/B4998686.png)
![N-(2,4-dichlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4998698.png)
![5-{[(3-methylphenyl)amino]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998699.png)

![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine](/img/structure/B4998731.png)
